(4-Bromophenyl)(fluoromethyl)imino-lambda6-sulfanone
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Overview
Description
(4-Bromophenyl)(fluoromethyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C7H7BrFNOS and a molecular weight of 252.1 g/mol . This compound is known for its unique chemical structure, which includes a bromophenyl group, a fluoromethyl group, and an imino-lambda6-sulfanone moiety. It has gained significant attention in various fields of research due to its potential biological activities and applications.
Preparation Methods
The synthesis of (4-Bromophenyl)(fluoromethyl)imino-lambda6-sulfanone typically involves the reaction of 4-bromobenzaldehyde with fluoromethylamine and a sulfur-containing reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process control and automation to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
(4-Bromophenyl)(fluoromethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
(4-Bromophenyl)(fluoromethyl)imino-lambda6-sulfanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(fluoromethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
Comparison with Similar Compounds
(4-Bromophenyl)(fluoromethyl)imino-lambda6-sulfanone can be compared with other similar compounds, such as:
(4-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone: This compound has a trifluoromethyl group instead of a fluoromethyl group, which may result in different chemical and biological properties.
(4-Bromophenyl)(imino)methyl-lambda6-sulfanone: This compound has a methyl group instead of a fluoromethyl group, which may affect its reactivity and applications.
(4-Bromophenyl)methylmethyl-lambda6-sulfanone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H7BrFNOS |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
(4-bromophenyl)-(fluoromethyl)-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H7BrFNOS/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4,10H,5H2 |
InChI Key |
MDLJNACDQQAFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=N)(=O)CF)Br |
Origin of Product |
United States |
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